![molecular formula C15H16OTe B14255551 [(3-Phenoxypropyl)tellanyl]benzene CAS No. 324077-07-8](/img/structure/B14255551.png)
[(3-Phenoxypropyl)tellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Phenoxypropyl)tellanyl]benzene is an organotellurium compound with the molecular formula C15H16OTe This compound features a tellurium atom bonded to a benzene ring and a 3-phenoxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenoxypropyl)tellanyl]benzene typically involves the reaction of tellurium reagents with appropriate organic substrates. One common method is the reaction of phenoxypropyl halides with tellurium compounds under controlled conditions. For example, the reaction of 3-phenoxypropyl bromide with sodium telluride in anhydrous conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Phenoxypropyl)tellanyl]benzene can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The phenoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(3-Phenoxypropyl)tellanyl]benzene is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. It can also serve as a precursor for the synthesis of more complex organotellurium compounds.
Biology
In biological research, organotellurium compounds have been investigated for their potential antioxidant and anticancer properties. This compound may be studied for its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential medicinal applications include its use as a pharmacological agent due to its unique chemical properties. Research may focus on its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as semiconductors and catalysts. Its unique properties make it suitable for applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of [(3-Phenoxypropyl)tellanyl]benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various substrates, facilitating chemical reactions. The compound’s effects on biological systems may involve the modulation of oxidative stress and the inhibition of specific enzymes or pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3-Phenoxypropyl)selanyl]benzene: Similar structure but with selenium instead of tellurium.
[(3-Phenoxypropyl)thio]benzene: Similar structure but with sulfur instead of tellurium.
[(3-Phenoxypropyl)oxy]benzene: Similar structure but with oxygen instead of tellurium.
Uniqueness
[(3-Phenoxypropyl)tellanyl]benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and oxygen analogs
Eigenschaften
CAS-Nummer |
324077-07-8 |
|---|---|
Molekularformel |
C15H16OTe |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
3-phenoxypropyltellanylbenzene |
InChI |
InChI=1S/C15H16OTe/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
HPMZTDJEGVHCGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCC[Te]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


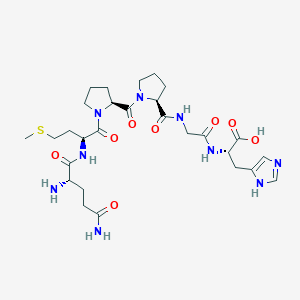
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
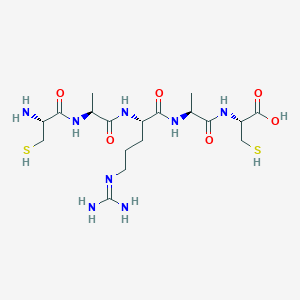

![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
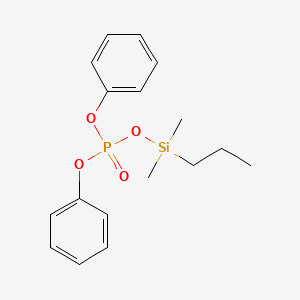
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
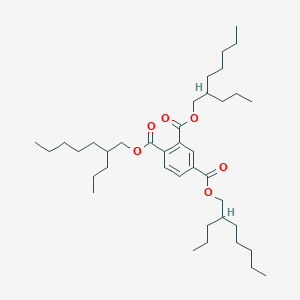
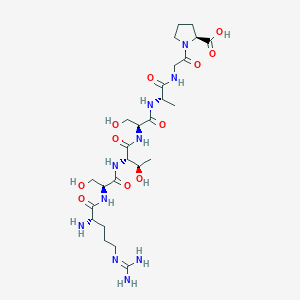
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)

![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
